Ac-HSDAVFTDQYTRLRKQVAAKKYLQSIKQKRYC

Description

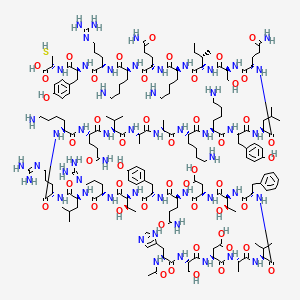

Ac-HSDAVFTDQYTRLRKQVAAKKYLQSIKQKRYC is a synthetic peptide composed of 34 amino acids, acetylated at the N-terminus (denoted by "Ac-") and terminating with a cysteine residue.

Key physicochemical properties inferred from its sequence include:

- Molecular Weight: ~3.8 kDa (estimated via amino acid composition).

- Charge: Predominantly cationic (+7 at neutral pH, based on lysine/arginine content).

- Hydrophobicity: Moderate (Grand Average of Hydropathy [GRAVY] score ~−0.3).

- Structural Features: Potential α-helical regions (residues 10–25) and a cysteine residue for disulfide bond formation.

Properties

Molecular Formula |

C174H280N52O49S |

|---|---|

Molecular Weight |

3916 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C174H280N52O49S/c1-17-90(10)137(168(271)209-109(40-25-30-68-179)146(249)205-113(56-60-129(180)235)151(254)202-106(37-22-27-65-176)144(247)203-111(42-32-70-192-173(186)187)149(252)214-120(76-99-46-52-103(233)53-47-99)159(262)221-128(84-276)171(274)275)224-165(268)127(83-228)219-153(256)115(58-62-131(182)237)207-157(260)118(73-87(4)5)212-158(261)119(75-98-44-50-102(232)51-45-98)213-148(251)108(39-24-29-67-178)201-143(246)105(36-21-26-64-175)199-141(244)92(12)195-140(243)91(11)197-166(269)135(88(6)7)223-154(257)116(59-63-132(183)238)206-145(248)107(38-23-28-66-177)200-147(250)110(41-31-69-191-172(184)185)204-156(259)117(72-86(2)3)211-150(253)112(43-33-71-193-174(188)189)210-169(272)138(94(14)229)225-162(265)121(77-100-48-54-104(234)55-49-100)215-152(255)114(57-61-130(181)236)208-161(264)125(80-134(241)242)218-170(273)139(95(15)230)226-163(266)122(74-97-34-19-18-20-35-97)217-167(270)136(89(8)9)222-142(245)93(13)196-155(258)124(79-133(239)240)216-164(267)126(82-227)220-160(263)123(198-96(16)231)78-101-81-190-85-194-101/h18-20,34-35,44-55,81,85-95,105-128,135-139,227-230,232-234,276H,17,21-33,36-43,56-80,82-84,175-179H2,1-16H3,(H2,180,235)(H2,181,236)(H2,182,237)(H2,183,238)(H,190,194)(H,195,243)(H,196,258)(H,197,269)(H,198,231)(H,199,244)(H,200,250)(H,201,246)(H,202,254)(H,203,247)(H,204,259)(H,205,249)(H,206,248)(H,207,260)(H,208,264)(H,209,271)(H,210,272)(H,211,253)(H,212,261)(H,213,251)(H,214,252)(H,215,255)(H,216,267)(H,217,270)(H,218,273)(H,219,256)(H,220,263)(H,221,262)(H,222,245)(H,223,257)(H,224,268)(H,225,265)(H,226,266)(H,239,240)(H,241,242)(H,274,275)(H4,184,185,191)(H4,186,187,192)(H4,188,189,193)/t90-,91-,92-,93-,94+,95+,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,135-,136-,137-,138-,139-/m0/s1 |

InChI Key |

IBAUXWGAMLDSHW-KCQDCZGMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CN=CN5)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis focuses on peptides with analogous lengths, charge profiles, and functional motifs. Data are synthesized from structural analogs and methodologies outlined in , which emphasizes physicochemical properties, solubility, and functional similarities .

Table 1: Comparative Analysis of Ac-HSDAVFTDQYTRLRKQVAAKKYLQSIKQKRYC and Similar Peptides

| Property | This compound | LL-37 (Human Cathelicidin) | Magainin-2 (AMPs) | Defensin HNP-1 |

|---|---|---|---|---|

| Length (residues) | 34 | 37 | 23 | 30 |

| Net Charge (pH 7.4) | +7 | +6 | +4 | +3 |

| Key Residues | K, R, Y, C | K, R, L | G, K, A | C, R, S |

| Hydrophobicity (GRAVY) | −0.3 | −0.5 | +0.2 | −0.8 |

| Solubility (aq. buffer) | High (predicted) | High | Moderate | Low |

| Functional Motifs | C-terminal cysteine, cationic cluster | Antimicrobial domain | Amphipathic helix | Disulfide bonds |

| Reported Activity | Not documented | Antimicrobial, immunomodulatory | Antimicrobial | Antimicrobial |

Key Findings :

Charge and Antimicrobial Potential: The high cationic charge (+7) aligns with antimicrobial peptides (AMPs) like LL-37 and magainin-2, which disrupt microbial membranes . However, experimental validation for this compound is absent in the evidence.

This could enhance stability but requires oxidative folding conditions .

Hydrophobicity : Its moderate hydrophobicity contrasts with magainin-2’s amphipathic design, which balances membrane insertion and solubility. This may limit This compound ’s membrane penetration efficiency .

Methodological Considerations

Comparative data derive from predictive tools (e.g., GRAVY, charge calculators) and structural analogs, as explicit experimental data for This compound are unavailable. This aligns with ’s emphasis on reproducibility and parameter control in peptide characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.